![molecular formula C11H9F3O2 B1377706 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1214790-49-4](/img/structure/B1377706.png)
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Descripción general
Descripción
“3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be related to “2-Methyl-4-(trifluoromethyl)phenylboronic acid” and “(E)-3-[4-(Trifluoromethyl)-phenyl]-2-propenoic-acid, methylester” based on the search results23.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used for the synthesis of related compounds4. However, the specific synthesis process for “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is not readily available in the public domain1.Molecular Structure Analysis
The molecular structure of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is not explicitly provided in the search results. However, related compounds such as “(E)-3-[4-(Trifluoromethyl)-phenyl]-2-propenoic-acid, methylester” have been analyzed using techniques like NMR and MS (GC)3.Chemical Reactions Analysis
The specific chemical reactions involving “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not detailed in the search results. However, related compounds have been studied for their reactivity4.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not explicitly listed in the search results. However, it’s mentioned that the compound is a powder and should be stored at room temperature1.Aplicaciones Científicas De Investigación
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1 H)-one
- Application: This compound has potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
- Method: The compound was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine through an acid-catalyzed reaction .
- Results: The isomeric pyrazole was obtained in yields ranging from 4–24% .
-
Synthesis and Application of Trifluoromethylpyridines
- Application: Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Method: The synthesis and applications of TFMP and its derivatives were reviewed .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Serendipitous N, S-difunctionalization of Triazoles
- Application: CF3 substituted 3-mercapto [1,2,4]triazole ring system and its fused derivative; thiazolo [3,2-b][1,2,4]triazoles represent an important group of bioactive compounds .
- Method: The paper discusses the synthesis of these compounds .
- Results: These compounds have wide array of applications, such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitors, antiviral, and antioxidant agents .
-
Synthesis and Application of Trifluoromethylpyridines
- Application: Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Method: The synthesis and applications of TFMP and its derivatives were reviewed .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Biological Potential of Indole Derivatives
- Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method: The paper discusses the synthesis of these compounds .
- Results: These compounds have wide array of applications, such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitors, antiviral, and antioxidant agents .
-
2-(Trifluoromethyl)phenylboronic Acid
- Application: Used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used to synthesize 4- (2-trifluoromethyl)phenylpyrrolo [2,3- d ]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
- Method: The paper discusses the synthesis of these compounds .
- Results: The compound has potential applications in the pharmaceutical industry .
-
Regulation of Central Inflammation
- Application: It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
-
Antagonist of Corticotropin-Releasing Hormone
- Application: The compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
- Method: The compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Results: The outcomes of this application are not specified in the source .
-
- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Safety And Hazards
The safety and hazards associated with “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not detailed in the search results. However, it’s mentioned that the compound has a GHS07 signal word, indicating that it may cause certain health hazards1.
Direcciones Futuras
The future directions for research and applications of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not specified in the search results. However, given its structural similarity to other compounds, it could potentially be explored for various applications in organic synthesis2.
Please note that this analysis is based on the limited information available from the search results and may not fully capture all aspects of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid”. For a more comprehensive analysis, consulting primary literature or a subject matter expert may be necessary.
Propiedades
IUPAC Name |
3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLDBCKDYMZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



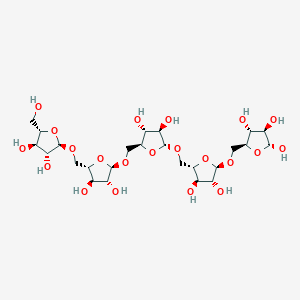
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
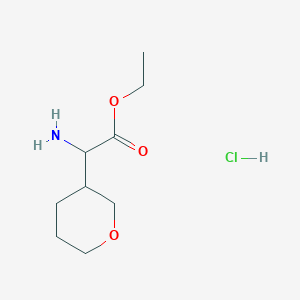
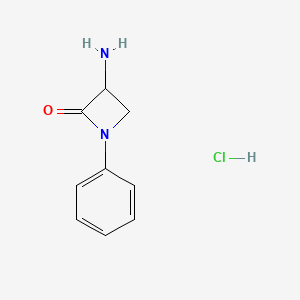
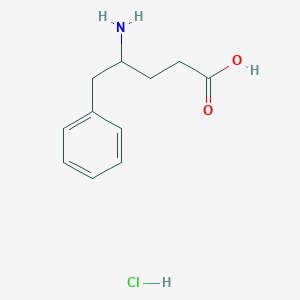
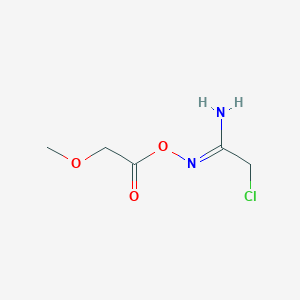
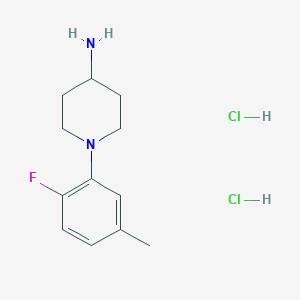
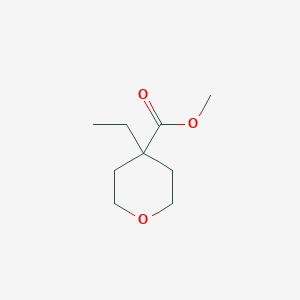
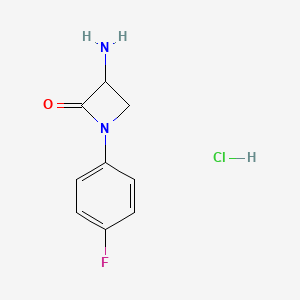
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
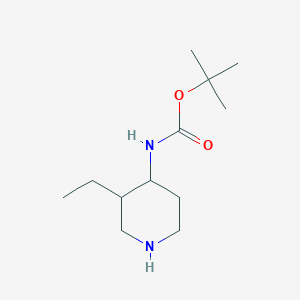
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
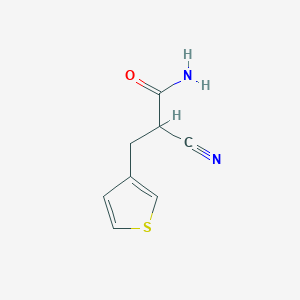
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)